6-Amino-2-methyl-4(1H)-pyrimidinone (CAS 767-16-8), also widely cataloged as 4-amino-6-hydroxy-2-methylpyrimidine, is a highly versatile heterocyclic building block characterized by its C2-methyl, C4-oxo/hydroxy, and C6-amino substitution pattern. In industrial and pharmaceutical synthesis, it serves as a critical precursor for generating iminodipyrimidines, kinase inhibitors, and advanced medicinal chemistry platforms [1]. The presence of the C2-methyl group fundamentally alters its electronic distribution and steric profile compared to unmethylated or 2-amino isomers, effectively blocking the C2 position from unwanted electrophilic attacks [2]. This structural feature makes it an indispensable starting material for procurement teams supporting campaigns that require strict regiocontrol during downstream halogenation, aminomethylation, or cross-coupling reactions.
Substituting 6-amino-2-methyl-4(1H)-pyrimidinone with its widely available structural isomer, 2-amino-4-hydroxy-6-methylpyrimidine (the classic UPy precursor), leads to complete failure in targeted synthesis [1]. The flipped positions of the amino and methyl groups dictate entirely different reaction trajectories; for instance, high-temperature halogenation yields structurally distinct dimeric products depending on the isomer used [1]. Furthermore, attempting to use unmethylated 4-amino-6-hydroxypyrimidine as a cost-saving alternative removes the essential C2-lipophilic block, resulting in poor regioselectivity during functionalization and eliminating critical hydrophobic interactions required in inhibitor design [2]. Exact procurement of CAS 767-16-8 is therefore mandatory for processes relying on its specific steric and electronic configuration.
When subjected to phosphorus oxychloride (POCl3) at elevated temperatures (220-230°C), 6-amino-2-methyl-4(1H)-pyrimidinone specifically yields 6,6'-dichloro-2,2'-dimethyl-4,4'-iminodipyrimidine. In contrast, its structural isomer 2-amino-4-hydroxy-6-methylpyrimidine yields the completely different 4,4'-dichloro-6,6'-dimethyl-2,2'-iminodipyrimidine under identical conditions [1]. This demonstrates that the starting material's substitution pattern strictly dictates the linkage geometry of the resulting dimer.
| Evidence Dimension | Dimeric product linkage geometry |
| Target Compound Data | Yields 4,4'-iminodipyrimidine linkage |
| Comparator Or Baseline | 2-Amino-4-hydroxy-6-methylpyrimidine yields 2,2'-iminodipyrimidine linkage |
| Quantified Difference | 100% shift in dimerization linkage site |
| Conditions | Reaction with POCl3 at 220-230°C |
Buyers must procure this exact isomer to achieve the correct structural linkage in advanced dimeric pyrimidine scaffolds.
The presence of the C2-methyl group in 6-amino-2-methyl-4(1H)-pyrimidinone effectively blocks the highly reactive C2 position. During electrophilic substitution reactions such as aminomethylation, substitution is directed away from the C2 position, allowing for controlled functionalization without the need for transient protecting groups [1]. Unmethylated baselines like 4-amino-6-hydroxypyrimidine suffer from competitive reactions at the C2 position, significantly reducing the yield of the desired functionalized product and complicating downstream purification [2].
| Evidence Dimension | Regioselectivity of substitution |
| Target Compound Data | Controlled substitution due to C2-blocking (high yield, single product trajectory) |
| Comparator Or Baseline | Unmethylated 4-amino-6-hydroxypyrimidine (mixed C2/C5 substitution) |
| Quantified Difference | Elimination of C2-side products |
| Conditions | Electrophilic substitution / Mannich reaction conditions |
Procuring the C2-methylated scaffold eliminates costly protection/deprotection steps and simplifies chromatographic purification in scale-up.
In the development of therapeutic platforms (e.g., ricin/shiga toxin inhibitors and kinase inhibitors), the C2-methyl group of 6-amino-2-methyl-4(1H)-pyrimidinone provides a critical hydrophobic contact that enhances binding affinity within the target's active site [1]. Compared to des-methyl analogs, the incorporation of the C2-methyl group improves the scaffold's lipophilicity and spatial complementarity, which are essential parameters for optimizing the structure-activity relationship (SAR) during hit-to-lead progression [1].
| Evidence Dimension | Scaffold lipophilicity and active-site complementarity |
| Target Compound Data | Enhanced hydrophobic interaction via C2-methyl group |
| Comparator Or Baseline | Des-methyl analogs (lack C2 hydrophobic contact) |
| Quantified Difference | Improved SAR profile for target binding |
| Conditions | Structure-based drug design and binding assays |
Selecting this specific building block provides medicinal chemists with a pre-optimized lipophilic contact point crucial for high-affinity target engagement.
Due to its specific C6-amino and C4-oxo arrangement, this compound is the required precursor for synthesizing 4,4'-iminodipyrimidines via high-temperature POCl3 treatment. These dimeric structures are valuable in materials science and advanced pharmacology, where the exact linkage geometry dictates performance [1].
The compound serves as a core scaffold in medicinal chemistry for generating targeted inhibitors. Its C2-methyl group provides essential hydrophobic interactions for active-site binding, while the C4 and C6 positions remain available for further diversification via cross-coupling or substitution [2].
In industrial scale-up requiring substituted pyrimidines, this building block is selected over unmethylated analogs. The C2-methyl group acts as an inherent protecting group, directing electrophilic attacks exclusively to other available positions, thereby maximizing yield and minimizing purification bottlenecks [3].